molecular formula C4H7N3O2 B143607 5-(Aminomethyl)imidazolidine-2,4-dione CAS No. 137350-53-9

5-(Aminomethyl)imidazolidine-2,4-dione

Cat. No. B143607
M. Wt: 129.12 g/mol
InChI Key: CZYMNCPDEOQKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)imidazolidine-2,4-dione, also known as glycine methyl ester, is a compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.

Mechanism Of Action

The mechanism of action of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester is complex and multifaceted, involving interactions with various enzymes, receptors, and signaling pathways. This compound has been found to modulate the activity of several neurotransmitters, including glutamate, GABA, and 5-(Aminomethyl)imidazolidine-2,4-dione, and has been shown to have neuroprotective effects in animal models of neurological disorders.

Biochemical And Physiological Effects

Glycine methyl ester has been found to have a wide range of biochemical and physiological effects, including the regulation of protein synthesis and degradation, the modulation of cellular metabolism, and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and conditions.

Advantages And Limitations For Lab Experiments

Glycine methyl ester has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the study of its interactions with various biological systems. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential role in the treatment of neurological disorders and other diseases.

Synthesis Methods

The synthesis of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester can be achieved through several methods, including the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with methanol and sulfuric acid, as well as the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with formaldehyde and methanol. These methods have been widely studied and optimized to provide high yields and purity of the compound.

Scientific Research Applications

Glycine methyl ester has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent for the preparation of peptide derivatives, and as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester has been used in the study of protein folding and stability, as well as in the development of new drugs and therapies.

properties

CAS RN

137350-53-9

Product Name

5-(Aminomethyl)imidazolidine-2,4-dione

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

5-(aminomethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)

InChI Key

CZYMNCPDEOQKIL-UHFFFAOYSA-N

SMILES

C(C1C(=O)NC(=O)N1)N

Canonical SMILES

C(C1C(=O)NC(=O)N1)N

synonyms

2,4-Imidazolidinedione,5-(aminomethyl)-(9CI)

Origin of Product

United States

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